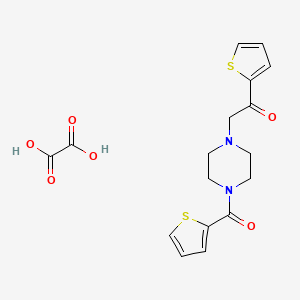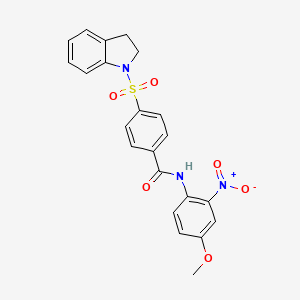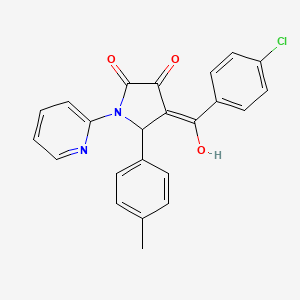![molecular formula C12H9N3O3S B2786307 N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919758-69-3](/img/structure/B2786307.png)
N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found to have diverse biological activities, including anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) indicates the aromaticity of the thiazole ring .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the retrieved information, thiazoles in general are known to undergo various chemical reactions. For instance, they can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been known to exhibit antibacterial activity . They have also shown anti-inflammatory properties by inhibiting COX-1 .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular functions . For instance, some thiazole derivatives have been found to induce G2/M cell cycle arrest and increase the levels of p53, a protein that regulates the cell cycle and acts as a tumor suppressor .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it may modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways . It may also alter the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, resulting in apoptosis by accelerating the expression of caspases .
Result of Action
The compound has shown potential therapeutic effects. For instance, it has exhibited anti-cancer activity against various cancer cell lines . It has also shown antihyperalgesic effects in mice with neuropathic pain .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s interaction with cell-penetrating peptides has been found to enhance its antibacterial activity . .
Vorteile Und Einschränkungen Für Laborexperimente
MBT-IOC-20 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, MBT-IOC-20 also has some limitations, including its relatively high cost and limited availability, which may restrict its use in some labs.
Zukünftige Richtungen
There are several future directions for research on MBT-IOC-20, including:
1. Investigation of the pharmacokinetics and pharmacodynamics of MBT-IOC-20 in vivo to determine its efficacy and safety in animal models.
2. Identification of the molecular targets of MBT-IOC-20 and their downstream signaling pathways to elucidate its mechanism of action.
3. Development of novel derivatives of MBT-IOC-20 with improved pharmacological properties and selectivity for specific targets.
4. Evaluation of the potential of MBT-IOC-20 as a therapeutic agent in clinical trials for cancer, neurodegenerative diseases, and inflammation.
Conclusion
In conclusion, MBT-IOC-20 is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. The synthesis method of MBT-IOC-20 involves the reaction of 4-methoxybenzothiazole-2-amine with isoxazole-5-carboxylic acid in the presence of a coupling agent and a catalyst. The mechanism of action of MBT-IOC-20 involves the inhibition of various signaling pathways and enzymes that are involved in cell growth, survival, and inflammation. MBT-IOC-20 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents, but also has some limitations, including its relatively high cost and limited availability. There are several future directions for research on MBT-IOC-20, including investigation of its pharmacokinetics and pharmacodynamics in vivo, identification of its molecular targets and downstream signaling pathways, development of novel derivatives, and evaluation of its potential as a therapeutic agent in clinical trials.
Synthesemethoden
The synthesis of MBT-IOC-20 involves the reaction of 4-methoxybenzothiazole-2-amine with isoxazole-5-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified through column chromatography to obtain MBT-IOC-20 in high purity.
Wissenschaftliche Forschungsanwendungen
MBT-IOC-20 has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, MBT-IOC-20 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, MBT-IOC-20 has been shown to protect neurons from oxidative stress and inflammation, which are common factors in neurodegeneration. In inflammation research, MBT-IOC-20 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c1-17-7-3-2-4-9-10(7)14-12(19-9)15-11(16)8-5-6-13-18-8/h2-6H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTMZTGELAASRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Potassium;(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B2786226.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2786227.png)

![4-(6-Chloro-5-fluoropyridine-3-carbonyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B2786231.png)

![6-methyl-3-phenethyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2786233.png)
![2-[[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2786235.png)

![5-Amino-1-(2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile](/img/structure/B2786238.png)



